molecular formula C13H10F2N2O B1644658 N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide CAS No. 926219-41-2

N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide

Cat. No. B1644658
CAS RN: 926219-41-2
M. Wt: 248.23 g/mol
InChI Key: WVWIUTBFJPCXTP-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide” is a chemical compound with the molecular formula C13H11FN2O . It is a crucial building block of many drug candidates .


Synthesis Analysis

A novel series of benzamide derivatives were successively designed and synthesized prepared from the pyridazinone scaffold . The selective acylation process is relatively complicated due to the two amine groups in different chemical environments .


Molecular Structure Analysis

The molecular structure of “N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide” can be represented by the molecular formula C13H11FN2O .


Chemical Reactions Analysis

This compound demonstrated potent inhibitory activity in vitro toward human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell line .


Physical And Chemical Properties Analysis

The molecular weight of “N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide” is 230.24 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Fluorescent Detection and Sensing

  • Dual Off–On and On–Off Fluorescent Detection of Ions : Compounds structurally related to N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide have been explored for their fluorescent properties, specifically in the detection of metal ions like Zn2+ and Cd2+ through dual off–on and on–off fluorescent mechanisms. These mechanisms indicate significant potential in environmental monitoring and biological applications where sensitive and selective ion detection is crucial (Qin Xu et al., 2014).

Molecular Aggregation and pH Effects

  • Non-Typical Fluorescence Effects in 1,3,4-thiadiazole Derivatives : The study of certain derivatives similar in structure or function to N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide has shown unique fluorescence effects influenced by substituent structure, molecular aggregation, and pH levels. These findings are important for the development of novel fluorescent probes or pharmaceuticals with potential antimycotic properties (Iwona Budziak et al., 2019).

Antiviral and Antibacterial Applications

  • N-Phenylbenzamide Derivatives as Enterovirus Inhibitors : Research into N-phenylbenzamide derivatives, which share a functional group similarity with N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide, has shown promising anti-EV 71 activities. These compounds demonstrate potential as leads for the development of drugs targeting enteroviruses, highlighting the therapeutic potential of such benzamide derivatives (Xingyue Ji et al., 2013).

Mechanism of Action

The compound strongly increased the intracellular level of acetyl-histone H3 and P21 simultaneously and effectively induced G1 cell cycle arrest and apoptosis .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound exhibited excellent in vivo antitumor activity through oral dosing in SKM-1 xenograft models . It may serve as a new drug candidate for further investigation .

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWIUTBFJPCXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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